4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6Br2N2O2 |
|---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
(3,5-dibromo-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14) |
InChI Key |
ZPZMRQHEHWZTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 3,5 Dibromo 2 Hydroxybenzoyl Pyrazole
Overview of Pyrazole (B372694) Synthesis with Benzoyl Substituents
The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry. nih.govnih.gov The introduction of a benzoyl substituent, particularly at the C-4 position, imparts unique electronic and steric properties to the pyrazole core, influencing its reactivity and potential applications.
Several general strategies have been developed for the synthesis of benzoyl-substituted pyrazoles. A predominant method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.commdpi.com For 4-benzoylpyrazoles, the requisite precursor is often a 2-benzoyl-1,3-dicarbonyl compound. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com
Another approach involves the functionalization of a pre-formed pyrazole ring. rsc.org Transition-metal-catalyzed cross-coupling reactions, for instance, can be employed to introduce a benzoyl group. rsc.org However, this often requires prior halogenation or metallation of the pyrazole ring. More direct methods, such as Friedel-Crafts acylation of an appropriate pyrazole substrate, can also be utilized, although regioselectivity can be a significant challenge. The reaction of furan-2,3-diones with various phenylhydrazones is another established route that leads to 4-benzoyl-pyrazole-3-carboxylic acids. nih.gov
Detailed Synthetic Pathways for 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole
The synthesis of the specifically substituted this compound requires a multi-step approach that carefully considers the introduction of the dibromo and hydroxyl functionalities on the benzoyl ring, as well as the construction of the pyrazole core.
Precursor Synthesis and Functionalization Strategies
A plausible and convergent synthetic strategy would involve the preparation of a key intermediate, a 1-(3,5-dibromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which contains the core structure of the benzoyl group and a reactive moiety for pyrazole ring formation.
The synthesis of this precursor would likely begin with 2-hydroxyacetophenone (B1195853). The phenolic hydroxyl group provides a starting point for directing the subsequent bromination.
Protection of the Hydroxyl Group: To prevent unwanted side reactions during bromination, the hydroxyl group of 2-hydroxyacetophenone is typically protected, for example, as a methoxy (B1213986) ether (2-methoxyacetophenone).
Bromination: The aromatic ring of the protected acetophenone (B1666503) is then subjected to electrophilic bromination. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent acetyl group, bromination is expected to occur at the C-3 and C-5 positions, yielding 1-(3,5-dibromo-2-methoxyphenyl)ethan-1-one.
Formation of the Enaminone: The resulting dibromo-methoxy acetophenone can be reacted with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction transforms the acetyl group into a 3-(dimethylamino)prop-2-en-1-one moiety, a versatile intermediate. galchimia.com
Deprotection: The methoxy protecting group can then be cleaved, for instance, using a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide, to reveal the free hydroxyl group, yielding the key 1-(3,5-dibromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one precursor.
An alternative strategy could involve direct C-H functionalization of a pre-formed 4-benzoylpyrazole, though achieving the required regioselectivity for the dibromination and hydroxylation on the benzoyl ring would be challenging. rsc.org
Key Reaction Steps and Mechanistic Considerations
With the key enaminone precursor in hand, the final step is the construction of the pyrazole ring. This is typically achieved through a cyclocondensation reaction with hydrazine hydrate (B1144303).
Reaction: 1-(3,5-dibromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one + Hydrazine hydrate → this compound
Mechanism: The reaction mechanism involves a sequence of nucleophilic addition and elimination steps.
Michael Addition: The hydrazine, acting as a dinucleophile, initially attacks the β-carbon of the α,β-unsaturated ketone (the enaminone). This is a conjugate or Michael addition.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the carbonyl carbon.
Elimination: The resulting five-membered ring intermediate eliminates dimethylamine (B145610) and then a molecule of water (dehydration) to form the stable, aromatic pyrazole ring. This final aromatization step is the thermodynamic driving force for the reaction.
This pathway ensures the unambiguous placement of the 3,5-dibromo-2-hydroxybenzoyl group at the C-4 position of the pyrazole ring.
Optimization of Reaction Conditions (e.g., Green Chemistry, Microwave/Ultrasound Assistance, Flow Chemistry)
Modern synthetic chemistry emphasizes the use of sustainable and efficient methodologies. nih.govacs.org The synthesis of this compound can be significantly optimized using green chemistry principles.
Microwave Assistance: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.comdergipark.org.tr For the cyclocondensation step with hydrazine, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by minimizing side reactions. mdpi.comresearchgate.netacs.org The rapid and uniform heating provided by microwaves efficiently overcomes the activation energy barrier for the cyclization and dehydration steps. dergipark.org.tr
Ultrasound Assistance: Sonication, or the use of ultrasound, can also enhance the reaction rate. arabjchem.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—creates localized hot spots with extreme temperatures and pressures, which can promote mass transfer and increase reaction rates. sciencegate.appresearchgate.net This technique could be particularly useful for heterogeneous reaction mixtures.
Flow Chemistry: For scalability and improved safety, particularly when dealing with potentially hazardous reagents like hydrazine, continuous flow chemistry offers significant advantages. mdpi.comnih.gov In a flow reactor, small volumes of reactants are continuously mixed and heated in a controlled manner within narrow channels or coils. galchimia.comnih.gov This allows for excellent control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and safer handling of exothermic reactions and unstable intermediates. mdpi.comrsc.org A two-step flow process could be envisioned, where the enaminone is formed in the first reactor coil and then directly mixed with a stream of hydrazine solution in a second coil to generate the final pyrazole product. galchimia.com
| Technique | Potential Advantages for Synthesis |
| Microwave Irradiation | Reduced reaction times, higher yields, improved product purity. benthamdirect.comresearchgate.net |
| Ultrasound Assistance | Enhanced reaction rates, applicable to heterogeneous systems. arabjchem.orgsciencegate.app |
| Flow Chemistry | Improved safety, scalability, precise control over reaction conditions. mdpi.comnih.gov |
These advanced techniques offer environmentally benign and efficient alternatives to conventional batch synthesis, aligning with the principles of green chemistry. nih.govrsc.orgthieme-connect.com
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound and its Intermediates
Unambiguous structural confirmation of the target molecule and its synthetic intermediates is critical. A combination of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation and Tautomerism Studies
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. omicsonline.org For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed for complete structural assignment. nih.gov
1D NMR Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key information. Expected signals include:
A broad singlet for the N-H proton of the pyrazole ring (typically downfield, >10 ppm). mdpi.com
Two singlets or doublets for the H-3 and H-5 protons of the pyrazole ring. Their chemical shifts would confirm the C-4 substitution.
Two doublets in the aromatic region corresponding to the two protons on the dibrominated phenyl ring, showing a meta-coupling constant.
A sharp singlet for the phenolic O-H proton, which would be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would show distinct signals for all carbon atoms in the molecule, including:
Signals for the C-3, C-4, and C-5 carbons of the pyrazole ring. The C-4 signal would be a quaternary carbon.
A signal for the benzoyl carbonyl carbon (typically ~180-195 ppm).
Signals for the six carbons of the substituted benzene (B151609) ring, including the two bromine-bearing carbons and the hydroxyl-bearing carbon.
2D NMR Spectroscopy:
To confirm the connectivity of atoms, several 2D NMR experiments are essential. omicsonline.orgnih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the meta-coupling between the two protons on the 3,5-dibromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons in the pyrazole and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would include:
Correlation from the pyrazole H-3 and H-5 protons to the C-4 carbon, confirming the substitution pattern.
Correlation from the pyrazole H-5 proton to the benzoyl carbonyl carbon, definitively linking the benzoyl group to the C-4 position.
Correlations from the protons on the phenyl ring to the carbonyl carbon.
Tautomerism Studies:
NH-pyrazoles can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. bohrium.comresearchgate.net For a C-4 substituted pyrazole like the target compound, this tautomerism is degenerate, meaning the two forms are identical. However, NMR can still provide insights into the dynamics of this proton transfer.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides crucial information for validating the molecular formula and offers insights into the molecule's structure through the analysis of its fragmentation patterns under electron impact (EI) or other ionization methods.
Molecular Formula Validation: The nominal molecular weight of this compound, with the chemical formula C₁₀H₆Br₂N₂O₂, is 346 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which is then compared to the calculated theoretical mass. The presence of two bromine atoms creates a distinctive isotopic pattern for the molecular ion peak ([M]⁺). Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion:
[M]⁺: Containing two ⁷⁹Br isotopes.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺: Containing two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in an approximate ratio of 1:2:1, which serves as a clear indicator for the presence of two bromine atoms in the molecule. This isotopic signature, combined with the accurate mass measurement from HRMS, provides unambiguous confirmation of the elemental composition C₁₀H₆Br₂N₂O₂.
Fragmentation Analysis: The fragmentation of this compound upon ionization typically proceeds through the cleavage of its most labile bonds. The principal fragmentation pathways for pyrazole-containing compounds often involve the rupture of the heterocyclic ring and the bonds connecting it to its substituents.
Key fragmentation pathways can be predicted based on the structure:
α-Cleavage at the Carbonyl Group: A primary fragmentation event is the cleavage of the bond between the carbonyl carbon and the pyrazole ring or the dibromohydroxyphenyl ring.
Cleavage of the C-C bond between the carbonyl and the pyrazole ring would generate a 3,5-dibromo-2-hydroxybenzoyl cation.
Cleavage of the C-C bond between the carbonyl and the phenyl ring would result in a pyrazolecarbonyl cation.
Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of small, stable molecules like HCN or N₂.
Loss of Bromine: The loss of one or both bromine atoms as radicals (Br•) from the molecular ion or subsequent fragment ions is also a common pathway.
Cleavage of the Benzoyl Moiety: The dibromohydroxybenzoyl portion can fragment through the loss of a hydroxyl radical (•OH) or carbon monoxide (CO) from the benzoyl cation.
A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are summarized in the table below.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 344 | [C₁₀H₆Br₂N₂O₂]⁺• | Molecular Ion ([M]⁺•) |
| 277/279 | [C₇H₃Br₂O₂]⁺ | Cleavage of pyrazole ring, forming the dibromohydroxybenzoyl cation |
| 198/200 | [C₇H₄BrO₂]⁺ | Loss of one Br• radical from the dibromohydroxybenzoyl fragment |
| 95 | [C₄H₃N₂O]⁺ | Cleavage of dibromohydroxyphenyl ring, forming the pyrazolecarbonyl cation |
| 67 | [C₄H₃N₂]⁺ | Loss of CO from the pyrazolecarbonyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are invaluable for characterizing the structural features of this compound. IR spectroscopy identifies the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent carbonyl oxygen can influence the position and shape of the O-H and C=O stretching bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Phenolic) | Stretching | 3200-2800 (broad) | The broadness and shift to lower frequency are indicative of strong intramolecular hydrogen bonding. |
| N-H (Pyrazole) | Stretching | 3300-3100 | Characteristic of the N-H bond in the pyrazole ring. |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3100-3000 | Associated with the C-H bonds on the phenyl and pyrazole rings. |
| C=O (Ketone) | Stretching | 1650-1630 | Shifted to a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |
| C=N, C=C (Ring) | Stretching | 1600-1450 | Multiple bands corresponding to the stretching vibrations within the pyrazole and phenyl rings. |
| C-Br | Stretching | 700-500 | Characteristic absorption for the carbon-bromine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its conjugated system, which includes the pyrazole ring, the benzoyl moiety, and the phenyl ring. The expected transitions are primarily π → π* and n → π*. The solvent used can influence the position of the absorption maxima (λ_max) due to solvatochromic effects.
The spectrum is likely to exhibit two or more significant absorption bands:
A high-energy band (around 200-260 nm): This band can be attributed to π → π* transitions within the phenyl and pyrazole rings.
A lower-energy band (around 280-350 nm): This band likely corresponds to a combination of π → π* transitions involving the entire conjugated system and n → π* transitions associated with the carbonyl group's non-bonding electrons. The intramolecular charge transfer (ICT) from the hydroxyl-substituted phenyl ring to the electron-withdrawing pyrazole-carbonyl system can contribute to this band.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and torsional angles, which define its conformation in the solid state. While the specific crystal structure of this compound is not detailed in the provided context, analysis of a very closely related compound, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, offers significant insight into the expected structural features.
Key Conformational Features:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen atom of the phenolic hydroxyl group (O-H) and the oxygen atom of the adjacent carbonyl group (C=O). This interaction would create a stable six-membered ring-like structure, significantly influencing the planarity and electronic properties of the benzoyl moiety.
Dihedral Angles: The molecule is not expected to be perfectly planar. There will be a notable dihedral (twist) angle between the plane of the pyrazole ring and the plane of the dibromohydroxyphenyl ring. This twist is a result of steric hindrance between the two ring systems connected by the carbonyl linker. In the related naphthalen-1-yl derivative, the dihedral angle between the pyrazole and benzene rings is 51.1 (2)°.
Supramolecular Interactions: In the crystal lattice, molecules are likely to be linked by intermolecular forces. Given the presence of the pyrazole N-H group, intermolecular hydrogen bonding forming dimers or chains is a strong possibility. Additionally, π–π stacking interactions between the aromatic and heterocyclic rings could further stabilize the crystal packing.
| Parameter | Description | Expected Value/Feature |
|---|---|---|
| Crystal System | Symmetry and unit cell shape | Likely a low-symmetry system (e.g., triclinic or monoclinic). |
| O-H···O Bond | Intramolecular hydrogen bond | Present and strong, leading to a pseudo-six-membered ring. |
| Dihedral Angle (Pyrazole-Benzene) | Twist between the two rings | Significant, likely in the range of 40-60°. |
| Intermolecular Interactions | Forces holding the crystal lattice | N-H···N or N-H···O hydrogen bonds, C-H···O interactions, and potential π–π stacking. |
Strategies for Chemical Derivatization and Analogue Synthesis of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. Derivatization strategies can target the pyrazole core, the dibromohydroxybenzoyl moiety, or involve the attachment of specific chemical tags.
Modification at the Pyrazole Core
The pyrazole ring is a versatile scaffold for chemical modification. The NH group and the carbon atoms of the ring are potential sites for derivatization.
N-Substitution: The nitrogen atom (N-1) of the pyrazole ring is nucleophilic and can be readily substituted through reactions with various electrophiles. This is one of the most common strategies for modifying pyrazole-based compounds.
N-Alkylation/Arylation: Reaction with alkyl halides, sulfates, or aryl halides (under palladium catalysis) can introduce a wide range of substituents at the N-1 position.
N-Acylation: Treatment with acid chlorides or anhydrides would yield N-acylpyrazoles.
C-Substitution: While direct electrophilic substitution on the pyrazole ring can be challenging, functionalization at the C-3 and C-5 positions is achievable through various synthetic methods, often starting from different precursors or by lithiation followed by quenching with an electrophile.
Variations at the Dibromohydroxybenzoyl Moiety
The dibromohydroxybenzoyl portion of the molecule provides several handles for modification.
Modification of the Hydroxyl Group: The phenolic -OH group can be converted into other functionalities.
O-Alkylation/Acylation: Ether or ester derivatives can be synthesized by reacting the hydroxyl group with alkyl halides or acyl chlorides, respectively, in the presence of a base. This modification would also eliminate the intramolecular hydrogen bond.
Modification of the Aromatic Ring:
Halogen Variation: Analogues with different halogens (e.g., chlorine, fluorine) or a different number of halogen substituents could be prepared by starting from appropriately substituted salicylic (B10762653) acid derivatives.
Replacement of Bromine: The bromine atoms could potentially be replaced with other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), although the presence of other reactive sites would need to be considered.
Introduction of Chemical Probes and Biologically Relevant Tags
To study the biological activity and mechanism of action of this compound, it can be functionalized with chemical probes or tags. These tags can be used for target identification, visualization in cells, or affinity purification.
Linker Attachment: A linker arm, typically a flexible alkyl chain with a terminal functional group (e.g., -NH₂, -COOH, -N₃), is first attached to the core molecule. The N-1 position of the pyrazole is an ideal site for introducing such a linker.
Tag Conjugation: The terminal functional group on the linker can then be conjugated to a variety of biologically relevant tags:
Fluorescent Dyes: Molecules like fluorescein (B123965) or rhodamine can be attached for use in fluorescence microscopy to visualize the compound's localization within cells.
Affinity Tags: Biotin can be conjugated to the molecule, allowing for the isolation of its protein targets from cell lysates using streptavidin-coated beads.
Photoaffinity Labels: Groups such as benzophenones or aryl azides can be incorporated. Upon photoactivation, these groups form a covalent bond with nearby interacting proteins, enabling irreversible labeling of the biological target.
Advanced Computational Chemistry and Molecular Modeling Studies of 4 3,5 Dibromo 2 Hydroxybenzoyl Pyrazole
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.neteurjchem.com It is widely employed to predict various molecular properties, including electronic structure, reactivity, and spectroscopic parameters. nih.govnih.govnih.govnih.gov For 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole, DFT calculations offer a detailed understanding of its fundamental chemical nature.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For pyrazole (B372694) derivatives, the distribution and energies of these orbitals are influenced by the various substituents attached to the pyrazole ring. researchgate.net
Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar compounds. Actual values would be derived from specific computational studies on this compound.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for interaction with electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
DFT calculations are highly effective in predicting spectroscopic properties, providing a means to corroborate and interpret experimental data. nih.govnih.govresearchgate.net
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculated shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and the assignment of specific resonances. nih.govresearchgate.net
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) observed in UV-Visible spectroscopy. researchgate.netmendeley.com The predicted UV-Vis spectrum for this compound can provide insights into its electronic transitions, often involving π → π* and n → π* transitions within the aromatic rings and the carbonyl group. arabjchem.org
Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative Data)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (pyrazole N-H, ppm) | 12.5 |
| ¹³C NMR Chemical Shift (C=O, ppm) | 185.0 |
| UV-Vis λ_max (nm) | 320 |
Note: The data in this table is illustrative and based on typical values for similar pyrazole-containing compounds. Precise values would require specific computational analysis.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govajchem-a.com This technique provides a dynamic view of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com
Ligand Conformation in Explicit Solvent Systems
To understand the behavior of this compound in a biological or chemical system, it is crucial to study its conformational preferences in a solvent. MD simulations in an explicit solvent system, such as water, can reveal the most stable conformations of the molecule. These simulations track the trajectory of the molecule over time, allowing for the analysis of its flexibility and the dominant conformations it adopts in solution. The interactions between the solute and solvent molecules, including hydrogen bonding, play a significant role in determining the conformational landscape. researchgate.net
Analysis of Intramolecular Hydrogen Bonding and Tautomeric Equilibria
The structure of this compound features a hydroxyl group in proximity to the carbonyl group, which allows for the formation of an intramolecular hydrogen bond. mdpi.com This interaction can significantly influence the molecule's conformation and reactivity. MD simulations can be used to analyze the stability and dynamics of this hydrogen bond. researchgate.net
Furthermore, pyrazole derivatives can exist in different tautomeric forms. fu-berlin.deresearchgate.net The relative stability of these tautomers can be influenced by both intramolecular hydrogen bonding and interactions with the solvent. Computational studies can help in determining the equilibrium between different tautomeric forms by calculating their relative energies. dntb.gov.ua For instance, the proton of the pyrazole N-H group could potentially migrate to the other nitrogen atom, leading to a different tautomer. The presence of the bulky and electron-withdrawing 3,5-dibromo-2-hydroxybenzoyl group will undoubtedly influence this tautomeric equilibrium.
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The process involves sampling a high number of possible conformations of the ligand within the target's binding site and scoring them based on their binding energy. This approach provides critical insights into the binding mechanisms and is a cornerstone of structure-based drug design. For pyrazole-containing compounds, molecular docking has been successfully employed to investigate their potential as inhibitors for various targets, including enzymes implicated in cancer and infectious diseases. dergipark.org.trnih.govekb.eg
The identification of putative binding sites and the characterization of key molecular interactions are fundamental outcomes of molecular docking simulations. For this compound, the structural arrangement of its functional groups dictates the types of interactions it can form within a protein's active site.
A critical interaction inherent to the molecule's core structure is a strong intramolecular hydrogen bond. Crystal structure analysis of a closely related compound reveals that the phenolic proton of the 2-hydroxybenzoyl moiety forms an intramolecular O—H⋯O hydrogen bond with the adjacent carbonyl oxygen atom. nih.gov This interaction imparts a degree of planarity and conformational rigidity to the molecule, which can be crucial for fitting into a specific binding pocket.
Beyond this internal feature, the molecule can engage in several key intermolecular interactions:
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen atom). nih.gov These features allow it to form crucial hydrogen bonds with amino acid residues such as glutamine, asparagine, and serine in a protein's active site. biointerfaceresearch.com
Hydrophobic Interactions: The dibrominated phenyl ring and the pyrazole ring are aromatic and thus hydrophobic. These regions can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govcambridgemedchemconsulting.com
Halogen Bonding: The two bromine atoms on the phenyl ring can act as halogen bond donors, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen from the protein backbone or amino acid side chains. cambridgemedchemconsulting.com
Docking studies on similar pyrazole-based inhibitors have identified specific interactions with key residues. For instance, in studies targeting the human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) protein, pyrazole derivatives were found to interact with residues such as GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com Similarly, pyrazole-carboxamides targeting carbonic anhydrase form interactions with a critical Zn+2 ion in the enzyme's active site. nih.gov
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
| Intramolecular Hydrogen Bond | Phenolic -OH and Carbonyl C=O | N/A |
| Intermolecular Hydrogen Bond | Pyrazole N-H (donor), Pyrazole N (acceptor) | Gln, Asn, Ser, His |
| Hydrophobic / π-π Stacking | Dibromophenyl ring, Pyrazole ring | Phe, Tyr, Trp, Leu, Val |
| Halogen Bond | Bromine atoms | Backbone carbonyls, Asp, Glu |
Following the identification of interactions, molecular docking programs calculate a score that estimates the binding affinity between the ligand and the target. This score is often expressed as a free energy of binding (ΔGbind), typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction. These predicted affinities are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.
The predicted binding energies can be correlated with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For various pyrazole derivatives studied against different biological targets, a wide range of binding affinities and inhibitory activities have been reported, demonstrating the versatility of this chemical scaffold. For example, docking studies of pyrazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have shown a strong correlation between docking scores and experimentally measured IC50 values. ekb.eg
The table below presents a compilation of representative binding affinities and inhibitory activities from studies on different pyrazole derivatives, illustrating the range of potencies that can be achieved and predicted through computational methods.
| Pyrazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Experimental Activity |
| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | - | Ki: 0.063–3.368 µM nih.gov |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | - | Ki: 0.007–4.235 µM nih.gov |
| Pyrazoline Derivatives | EGFR Tyrosine Kinase | PLP Fitness: 81.11 to 90.52 | IC50: 7.24–27.05 µM ekb.eg |
| BHDH Pyrazole | Butyrylcholinesterase (BChE) | -8.5 | - |
Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When applied to this compound, this approach can be used in two ways. First, the core scaffold itself can be identified from a large commercial database through a virtual screen against a specific protein target. nih.gov Second, the scaffold can serve as a starting point for the design of a focused chemical library.
In library design, the core this compound structure is systematically modified by adding various substituents at different positions. This process, often part of a diversity-oriented synthesis (DOS) strategy, generates a virtual library of thousands of related analogues. nih.gov This library is then computationally "docked" into the active site of the target protein. The compounds are ranked based on their predicted binding affinity and other properties, allowing researchers to prioritize a smaller, more manageable set of novel compounds for chemical synthesis and biological evaluation. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of newly designed molecules before they are synthesized and for providing insights into the structural features that are most important for a desired effect.
The foundation of any QSAR/QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. For a molecule like this compound, hundreds or even thousands of descriptors can be calculated.
A crucial step in model development is the selection of a small subset of relevant descriptors that have the strongest correlation with the biological activity being studied. This selection process avoids overfitting and creates a more robust and interpretable model. Studies on pyrazole derivatives have shown that their biological activity is often correlated with a combination of different descriptor types. nih.gov
The table below outlines several classes of molecular descriptors and provides examples relevant to QSAR studies of heterocyclic compounds.
| Descriptor Class | Description | Example(s) |
| Electronic | Describes the electronic properties of the molecule. | LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole Moment researchgate.net |
| Thermodynamic | Relates to the energetic properties of the molecule. | Heat of formation, Molar refractivity |
| Topological | Quantifies molecular structure based on atomic connectivity. | E-State indices (e.g., S_sssN, S_sCl), Wiener index researchgate.net |
| Constitutional | Based on the molecular formula and atom counts. | Molecular weight, Number of hydrogen bond donors/acceptors |
| Geometrical (3D) | Describes the three-dimensional shape and size of the molecule. | Surface area, Molecular volume, Shadow indices |
Once relevant descriptors are selected, a mathematical model is developed to link them to the observed biological activity. This is typically done using a "training set" of compounds for which the activity is already known. Common techniques for model development include:
Multiple Linear Regression (MLR): This method creates a simple linear equation that relates the activity to the selected descriptors. biointerfaceresearch.com
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the brain, capable of capturing intricate relationships between structure and activity. biointerfaceresearch.comnih.gov
After a model is built, its predictive power must be rigorously validated. Validation is performed using an "external test set" of compounds that were not used in the model's creation. Key statistical metrics are used to assess the model's quality, including the coefficient of determination (R²), which measures how well the model fits the training data, and the predictive R² (q²), often determined through leave-one-out (LOO) cross-validation, which assesses its predictive ability. nih.gov A robust and validated QSAR model can then be used to reliably predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. biointerfaceresearch.com
| Model Type | Statistical Parameter | Typical Value Range | Description |
| MLR, ANN | R² (Coefficient of Determination) | 0.0 - 1.0 | Indicates how well the model's predictions fit the observed data (higher is better). |
| MLR, ANN | q² (Cross-validated R²) | 0.0 - 1.0 | Measures the predictive power of the model; a value > 0.5 is generally considered good. |
| MLR | F-statistic | > 0 | Tests the overall significance of the regression model. |
Prediction of Biological Potencies and Reactivity Profiles for Analogues
Advanced computational chemistry and molecular modeling serve as powerful tools in the rational design of novel analogues of this compound. These in silico methods allow for the prediction of biological activities and reactivity profiles before undertaking complex and resource-intensive chemical synthesis. By modeling the interactions of designed analogues with biological targets and calculating key molecular descriptors, researchers can prioritize the synthesis of compounds with the highest potential for desired pharmacological effects. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are central to this predictive process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a QSAR model would be developed by correlating various molecular descriptors with experimentally determined activities (e.g., enzyme inhibition, anticancer effects). These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).
A representative QSAR study on a series of pyrazole analogues might identify key structural features that govern their potency. For instance, the presence of specific substituents on the pyrazole or benzoyl rings could be found to significantly influence activity. The resulting model can be used to predict the activity of newly designed, unsynthesized analogues.
Table 1: Representative Molecular Descriptors Used in QSAR Models for Pyrazole Analogues
| Descriptor | Description | Typical Influence on Activity |
| LogP | Partition coefficient | Indicates the hydrophobicity of the molecule, affecting cell membrane permeability. |
| Molecular Weight (MW) | Mass of the molecule | Can influence solubility and absorption. |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Affects transport properties and drug-receptor interactions. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | Measure of molecular polarity | Influences binding affinity within a receptor's active site. |
Note: This table is illustrative and represents the types of descriptors commonly used in QSAR studies of pyrazole derivatives.
Molecular Docking and Binding Energy Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole analogue) when bound to a second molecule (a receptor, typically a protein or enzyme). This technique is crucial for predicting the biological potency of analogues by estimating their binding affinity to a specific therapeutic target.
For instance, if the parent compound is known to inhibit a particular kinase, new analogues can be docked into the ATP-binding site of that kinase. The simulation calculates a docking score, which is an estimate of the binding free energy. Analogues with lower (more negative) binding energies are predicted to be more potent inhibitors. These studies also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing insights for further structural modifications. semanticscholar.org
Table 2: Predicted Binding Affinities of Designed Analogues against a Target Protein
| Analogue ID | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| ANA-01 | Replacement of Bromine at C3 with Chlorine | -8.5 | Hydrogen bond with Lys72, Pi-Alkyl with Val55 |
| ANA-02 | Addition of a methyl group to the pyrazole N1 | -9.2 | Hydrogen bond with Asp181, Hydrophobic interactions |
| ANA-03 | Replacement of Hydroxyl group with Methoxy (B1213986) | -7.8 | Loss of key hydrogen bond, increased steric hindrance |
| ANA-04 | Replacement of Bromine at C5 with Trifluoromethyl | -9.8 | Strong halogen bond with Ser120, Pi-Pi stacking |
Note: The data in this table is hypothetical and serves to illustrate the output of molecular docking studies for a series of analogues.
Reactivity Profile Analysis
The chemical reactivity of analogues is another critical aspect predicted through computational methods, often using Density Functional Theory (DFT). nih.gov The reactivity profile helps in understanding a molecule's stability, potential metabolic fate, and propensity for off-target reactions. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. This information is valuable for predicting how an analogue might interact with metabolic enzymes or other biological molecules. nih.gov
ADMET Profile Prediction
In silico ADMET prediction is essential for forecasting the pharmacokinetic properties of potential drug candidates. Various computational models and software can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity. By filtering analogues based on their predicted ADMET profiles, researchers can deprioritize compounds that are likely to have poor pharmacokinetics or safety issues, thereby focusing synthetic efforts on the most promising candidates.
Table 3: Predicted ADMET Properties for Lead Analogues
| Analogue ID | Human Oral Absorption (%) | BBB Permeation | CYP2D6 Inhibition | Ames Mutagenicity |
| ANA-02 | High (95%) | Low | Non-inhibitor | Non-mutagenic |
| ANA-04 | High (92%) | Medium | Non-inhibitor | Non-mutagenic |
Note: This table provides an illustrative example of in silico ADMET predictions for selected pyrazole analogues.
Mechanistic Investigations of 4 3,5 Dibromo 2 Hydroxybenzoyl Pyrazole S Biological Interactions in Vitro and in Silico
Target Identification and Validation through Biochemical and Biophysical Assays (In Vitro)
While the pyrazole (B372694) scaffold is a common feature in many compounds investigated for biological activity, specific data for 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole is scarce.
No specific studies detailing the inhibitory effects of this compound on enzymes such as cyclooxygenases (COX) or various kinases were identified. Research on other pyrazole derivatives has shown potential for COX-2 inhibition and kinase modulation, but these findings cannot be directly extrapolated to the specific dibrominated benzoylpyrazole (B3032486) . nih.govnih.govmdpi.comnih.gov The unique substitution pattern of this compound, with its dibrominated hydroxybenzoyl group, would significantly influence its electronic and steric properties, and thus its potential for enzyme inhibition would require specific experimental validation.
There is a lack of published receptor binding studies for this compound. While other pyrazole-containing compounds have been investigated for their affinity to various receptors, including cannabinoid and benzodiazepine (B76468) receptors, no such data is available for this specific molecule. nih.govnih.gov
Detailed biophysical studies using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) titration, or Mass Spectrometry to characterize the direct binding of this compound to specific protein targets have not been reported in the available literature. Such studies are crucial for confirming direct interactions and determining binding affinities and thermodynamics, but this information is currently unavailable for this compound.
Cellular Assays for Elucidating Molecular Pathways (In Vitro)
Information regarding the effects of this compound in cellular models is not present in the current body of scientific literature.
No studies utilizing cell-based reporter gene assays to investigate the impact of this compound on specific signaling pathways have been found. These assays are valuable for understanding how a compound might modulate gene expression downstream of a particular cellular event, but this has not been explored for the target compound.
There are no published studies that have employed fluorescence microscopy to determine the subcellular localization of this compound or to monitor cellular responses upon its application. This technique would be instrumental in visualizing the compound's distribution within a cell and observing any morphological or functional changes it might induce.
High-Throughput Screening (HTS) Methodologies for Novel Interactions
High-throughput screening (HTS) serves as a critical initial step in drug discovery to identify potential interactions between a compound of interest, such as this compound, and a vast array of biological targets. nih.govdrugtargetreview.com This automated process allows for the rapid testing of large chemical libraries against specific enzymes, receptors, or cellular pathways to uncover novel biological activities. drugtargetreview.combmglabtech.com
The process for identifying novel interactions of this compound would typically involve several key stages. bmglabtech.com Initially, a suitable bioassay is developed and optimized for a specific biological target. This could be, for example, a kinase inhibition assay, a G-protein coupled receptor (GPCR) binding assay, or a cell-based assay measuring a particular signaling pathway. drugtargetreview.com The assay is miniaturized to be compatible with microtiter plates (e.g., 384- or 1536-well formats) to maximize throughput and minimize reagent consumption.
A diverse chemical library, potentially containing thousands to millions of compounds, is then screened against the target in the presence of this compound or its analogs. drugtargetreview.com Robotic systems handle the precise dispensing of compounds and reagents, ensuring consistency and accuracy. bmglabtech.com The readout of the assay, which could be fluorescence, luminescence, or absorbance, is measured by automated plate readers.
Data from the primary HTS is analyzed to identify "hits"—compounds that exhibit a significant effect on the biological target. bmglabtech.com These initial hits undergo a confirmation screen to eliminate false positives. Subsequently, dose-response studies are conducted to determine the potency (e.g., IC50 or EC50 values) of the confirmed hits. nih.gov The data generated from HTS campaigns can provide valuable starting points for lead optimization and further mechanistic studies. nih.gov
Table 1: Illustrative High-Throughput Screening (HTS) Funnel for this compound Analog Library
| Screening Stage | Number of Compounds | Criteria for Progression | Outcome |
| Primary Screen | 100,000 | >50% inhibition at 10 µM | 1,000 "hits" identified |
| Hit Confirmation | 1,000 | Confirmed activity in triplicate | 750 confirmed hits |
| Dose-Response | 750 | IC50 < 1 µM | 50 potent compounds |
| Secondary Assays | 50 | Selectivity and mechanism of action | 5 lead candidates |
This table is for illustrative purposes and does not represent actual experimental data.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization (In Vitro and In Silico)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound, such as this compound, to understand how these changes affect its biological activity. nih.gov The goal is to identify the key chemical features responsible for the desired pharmacological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs with modifications at various positions of the molecule. These positions include the pyrazole ring, the dibrominated phenyl ring, and the hydroxyl and carbonyl groups.
Computational chemistry plays a pivotal role in the rational design of new analogs. eurasianjournals.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are employed to predict the biological activity of designed compounds before their synthesis. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP) would be calculated and correlated with their experimentally determined biological activities. The resulting QSAR model can then be used to predict the activity of novel, unsynthesized analogs.
Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a biological target. nih.gov A homology model or a crystal structure of the target protein would be used to dock this compound and its rationally designed analogs. The docking scores and predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) help prioritize the synthesis of compounds that are predicted to have improved binding affinity. nih.gov
Table 2: Hypothetical SAR Data for this compound Analogs
| Compound | R1 (Pyrazole) | R2 (Phenyl) | R3 (Phenyl) | Biological Activity (IC50, µM) |
| Parent | H | Br | Br | 1.2 |
| Analog 1 | CH3 | Br | Br | 0.8 |
| Analog 2 | H | Cl | Br | 2.5 |
| Analog 3 | H | Br | H | 5.1 |
| Analog 4 | H | I | I | 0.5 |
This table is for illustrative purposes and does not represent actual experimental data.
The computationally designed analogs of this compound are then synthesized and their biological activities are determined through in vitro assays. This experimental data is crucial for validating the SAR hypotheses generated from computational models. nih.govmdpi.com
For instance, if computational predictions suggest that a bulkier substituent at a specific position on the pyrazole ring would enhance activity, analogs with different alkyl or aryl groups at that position would be synthesized and tested. nih.gov A positive correlation between the predicted and experimental activities would validate the hypothesis and guide the design of the next generation of compounds. Discrepancies between predicted and experimental results can help refine the computational models.
Pharmacophore modeling is a powerful tool used in lead optimization to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.govtandfonline.com
A pharmacophore model for this compound would be generated based on the structures of a set of active analogs. nih.gov This model would highlight the key interaction points, such as the hydroxyl group as a hydrogen bond donor, the carbonyl group as a hydrogen bond acceptor, and the aromatic rings as hydrophobic features. nih.gov
This pharmacophore model can then be used in several lead optimization strategies:
Virtual Screening: The model can be used as a 3D query to search large compound databases for novel scaffolds that possess the same essential features as this compound.
Lead Hopping: The model can guide the design of new analogs with different core structures but with the same pharmacophoric features, potentially leading to compounds with improved properties.
Compound Optimization: The model can be used to refine the structure of existing leads by suggesting modifications that would better fit the pharmacophoric requirements of the target. researchgate.net
By integrating computational design, chemical synthesis, and biological testing, SAR studies and pharmacophore modeling provide a systematic approach to optimize the biological activity of lead compounds like this compound. researchgate.netnih.gov
Analytical and Methodological Advancements in 4 3,5 Dibromo 2 Hydroxybenzoyl Pyrazole Research
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a cornerstone of chemical analysis, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole, these techniques are crucial for isolating the compound from reaction mixtures and accurately assessing its purity, which is a prerequisite for any subsequent biological or physicochemical studies.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. The development of a reliable reversed-phase HPLC (RP-HPLC) method is a critical step in its analysis. bohrium.com Such a method typically involves optimizing separation conditions, including the choice of a stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. researchgate.netijcpa.in
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. ijcpa.in Validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov A validated HPLC method is essential for routine quality control, quantification, and stability testing of this compound. ijcpa.innih.gov
Table 1: Representative HPLC Method Validation Parameters for this compound Analysis This table presents hypothetical data based on typical validation results for similar aromatic compounds.
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10:1 | 0.15 µg/mL |
| Specificity | No interference from blanks or impurities | Peak purity > 99.8% |
While HPLC is ideal for the analysis of the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique for identifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. These can include residual solvents, unreacted volatile starting materials, or low molecular weight byproducts. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the GC column, after which the individual components are fragmented and identified by their mass-to-charge ratio in the mass spectrometer. This provides unambiguous identification of trace impurities that could interfere with subsequent applications or provide insights into reaction mechanisms.
Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS This table lists plausible impurities based on common synthetic routes for similar compounds.
| Potential Impurity | Likely Origin | Importance of Detection |
|---|---|---|
| Hydrazine (B178648) | Unreacted starting material | High toxicity, must be removed |
| Dimethylformamide (DMF) | Reaction solvent | Must be below regulatory limits |
| Pyridine | Catalyst or base | Must be removed |
| Brominated phenols | Side-reaction products | Indicates incomplete or non-selective reaction |
For applications requiring highly pure material, such as structural elucidation or in-depth biological screening, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate gram-scale quantities of the target compound. lcms.cz The process often involves scaling up a validated analytical method to the preparative scale. lcms.cz Fractions are collected as they elute from the column, and their purity is confirmed using the analytical HPLC method. This ensures that the purified this compound meets the stringent purity requirements (>99%) for sensitive applications.
Spectroscopic Methods for Real-Time Monitoring of Reactions and Interactions
Spectroscopic techniques provide a window into the molecular world, allowing researchers to observe the formation of molecules in real-time and to study their interactions with biological targets. These methods are crucial for optimizing reaction conditions and for elucidating the mechanism of action of compounds like this compound.
Modern process development often utilizes in situ (in the reaction mixture) spectroscopic tools like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress in real-time. By inserting a probe directly into the reaction vessel, chemists can track the disappearance of starting materials and the appearance of the product, this compound. For instance, in situ IR could monitor the formation of the ketone carbonyl group (C=O stretch), while in situ NMR could follow the change in chemical shifts of aromatic protons as the pyrazole (B372694) ring is formed and substituted. semanticscholar.org This real-time data allows for precise determination of reaction endpoints, optimization of reaction parameters, and detection of transient intermediates, leading to improved yield and purity.
Table 3: Hypothetical Spectroscopic Changes Monitored During Synthesis This table illustrates key spectral shifts that could be used for real-time reaction monitoring.
| Technique | Starting Material Signal | Product Signal | Information Gained |
|---|---|---|---|
| In Situ IR | Carboxylic acid O-H stretch (~3000 cm⁻¹) | Ketone C=O stretch (~1650 cm⁻¹) | Rate of benzoyl group formation |
| In Situ ¹H NMR | Pyrazole C-H proton (~6.3 ppm) | Shifted pyrazole C-H proton (~7.5 ppm) | Rate of pyrazole acylation |
Fluorescence spectroscopy is an exceptionally sensitive technique used to study the binding of a ligand, such as this compound, to a biological target like a protein or nucleic acid. nih.gov Many proteins contain fluorescent amino acids (e.g., tryptophan), whose fluorescence may be quenched or enhanced upon ligand binding. nih.gov By titrating the protein with increasing concentrations of the pyrazole compound and measuring the change in fluorescence intensity, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. researchgate.net This provides quantitative data on the strength of the ligand-target interaction, which is fundamental to understanding its biological activity. nih.gov
Table 4: Representative Fluorescence Titration Data for Binding Analysis This table shows hypothetical data from an experiment measuring the binding of this compound to a target protein.
| Ligand Concentration [µM] | Fluorescence Intensity (a.u.) | % Quenching |
|---|---|---|
| 0 | 98.5 | 0% |
| 1 | 85.2 | 13.5% |
| 5 | 60.1 | 39.0% |
| 10 | 42.3 | 57.0% |
| 20 | 25.8 | 73.8% |
| 50 | 15.0 | 84.8% |
| Calculated Dissociation Constant (Kd): 7.8 µM |
Microscopy Techniques for Investigating Molecular and Cellular Effects (Research Tool Focus)
Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific published research on the application of confocal microscopy or atomic force microscopy (AFM) for the investigation of this compound. Consequently, detailed research findings, data tables, and specific methodologies concerning the intracellular distribution or surface interactions of this particular compound cannot be provided.
The subsequent sections outline the general principles of these microscopy techniques and their potential, though currently hypothetical, applications in studying compounds like this compound.
Atomic Force Microscopy (AFM) for Molecular Interactions at Surfaces (if applicable)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the properties of surfaces at the nanoscale. It can be operated in various modes to study the topography, adhesion, and mechanical properties of biological samples, including individual molecules.
The applicability of AFM to study this compound would depend on the specific research question. For instance, if the compound is hypothesized to interact with a specific surface-bound protein or lipid membrane, AFM could potentially be used to probe these interactions. By functionalizing the AFM tip with the compound or the target molecule, one could measure the binding forces between them.
A hypothetical data table summarizing such an experiment might be structured as follows:
| Interacting Molecules | Unbinding Force (pN) | Interaction Specificity |
| This compound and Target Protein X | Data Not Available | Data Not Available |
| This compound and Lipid Bilayer | Data Not Available | Data Not Available |
This table is illustrative of how data from future AFM studies could be presented and does not reflect existing experimental results.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole?
- Methodological Answer : The compound can be synthesized via condensation reactions between brominated benzoyl chlorides and pyrazole derivatives. A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid). For example, analogous triazole derivatives were synthesized by refluxing hydrazides with substituted aldehydes for 4–18 hours, followed by solvent evaporation and crystallization (yield: 65–85%) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems to improve crystallinity .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization typically involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for brominated aryl groups) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z ± 0.001 Da) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for confirming the hydroxybenzoyl-pyrazole linkage .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol-water mixtures are widely used due to their polarity gradient, enhancing crystal purity. For brominated pyrazoles, slow cooling after reflux (e.g., 12-hour stirring at room temperature) minimizes impurities, as demonstrated in triazole syntheses with 65% yield and mp 141–143°C .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine's electron-withdrawing nature activates the pyrazole ring for Suzuki-Miyaura couplings. However, steric hindrance from 3,5-dibromo substitution may require bulky palladium ligands (e.g., XPhos) to stabilize intermediates. Comparative studies on analogous bromopyrazoles show coupling yields drop by ~20% when steric bulk exceeds ligand tolerance .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) often arise from assay conditions. For example:
- MTT Assays : Cell line-specific metabolic rates can skew results; normalizing data to total protein content improves reproducibility .
- Antioxidant Studies : Total Oxidative Stress (TOS) assays should control for solvent interference (e.g., DMSO >1% inhibits radical scavenging) .
Q. How can computational methods predict the compound’s binding affinity for kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled kinase structures identifies key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
